molecular formula C9H8FN B3043501 2-(2-Fluoro-3-methylphenyl)acetonitrile CAS No. 878741-82-3

2-(2-Fluoro-3-methylphenyl)acetonitrile

Cat. No. B3043501
CAS RN: 878741-82-3
M. Wt: 149.16 g/mol
InChI Key: MYUFXNJTDAJZHR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylphenyl)acetonitrile is a chemical compound with the CAS Number: 878741-82-3 . It has a molecular weight of 149.17 . The IUPAC name for this compound is (2-fluoro-3-methylphenyl)acetonitrile . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 2-(2-Fluoro-3-methylphenyl)acetonitrile is 1S/C9H8FN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-(2-Fluoro-3-methylphenyl)acetonitrile is a liquid at room temperature . The compound’s physical form and storage temperature are important properties to consider when handling and storing the compound.

Scientific Research Applications

Electrochemical Methods and Reactions

  • Electrolytic Reduction : A study by Kunugi et al. (1993) explored the electrolytic reduction of certain fluoro-aryl compounds in acetonitrile, resulting in the formation of 1-fluoro-2-aryl-ethylenes, demonstrating the potential for chemical transformations involving fluoro-substituted acetonitriles (Kunugi et al., 1993).

  • Electrochemical Fluorination : Mehrdad Balandeh and colleagues (2017) investigated the electrochemical fluorination of certain compounds using acetonitrile, highlighting a methodology potentially applicable to 2-(2-Fluoro-3-methylphenyl)acetonitrile (Balandeh et al., 2017).

Organic Synthesis

  • Synthesis of Fluorinated Compounds : Yolanda Vera-Ayoso et al. (2004) described the reaction of certain substrates with fluorinating agents in acetonitrile, leading to fluorinated products. This process could be relevant for synthesizing derivatives of 2-(2-Fluoro-3-methylphenyl)acetonitrile (Vera-Ayoso et al., 2004).

Fluorination Techniques

  • Nucleophilic Fluorination : Zhao and Gabbaï (2011) developed a method involving aqueous fluoride ion solutions for nucleophilic fluorination, which could be adapted for compounds like 2-(2-Fluoro-3-methylphenyl)acetonitrile (Zhao & Gabbaï, 2011).

Biochemical Applications

  • Metabolic Pathways in Bacteria : Research by Firmin and Gray (1976) revealed that certain cyanide compounds, similar in structure to acetonitrile, are metabolized in bacteria to various intermediates, indicating a potential biological application for similar compounds (Firmin & Gray, 1976).

Spectroscopy and Analysis

  • Microwave Spectrum Study : Job and Sheridan (1961) conducted a study on the microwave spectrum of Fluoro-Acetonitrile, which could provide insights into the properties of related compounds like 2-(2-Fluoro-3-methylphenyl)acetonitrile (Job & Sheridan, 1961).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-fluoro-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFXNJTDAJZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291926
Record name 2-Fluoro-3-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-3-methylphenyl)acetonitrile

CAS RN

878741-82-3
Record name 2-Fluoro-3-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878741-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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